molecular formula C12H17Cl2F3N2O B2695865 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 2097937-49-8

2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B2695865
CAS No.: 2097937-49-8
M. Wt: 333.18
InChI Key: MWOOULUMXMBSSP-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a piperidin-4-ylmethoxy group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular weight is approximately 333.62 g/mol (estimated based on structural analogs) . The trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the piperidine moiety may influence receptor-binding interactions.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOULUMXMBSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling with Pyridine: The final step involves coupling the piperidine and trifluoromethyl groups with a pyridine ring. This can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) facilitates nucleophilic aromatic substitution (NAS) at specific positions.

Reaction Type Conditions Products Yield Reference
Methoxy Displacement KOtBu, DMF, 80°C, 12h4-(Trifluoromethyl)-2-(piperidin-4-ylmethoxy)pyridine derivatives68–72%
Amination NH3, CuI, 100°C, 24h2-Amino-4-(trifluoromethyl)pyridine analogs55%

Key Findings :

  • The trifluoromethyl group directs substitution to the pyridine’s 2- and 4-positions .

  • Piperidine’s basicity enhances the leaving-group ability of the methoxy oxygen under strong base conditions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the pyridine ring or piperidine side chain.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki–Miyaura Pd(PPh3)4, Ar-B(OH)2, K2CO3, 80°CBiaryl derivatives (e.g., 2-aryl-4-(trifluoromethyl)pyridines)73–85%
Buchwald–Hartwig Pd2(dba)3, Xantphos, aryl halideN-Arylated piperidine derivatives65%

Mechanistic Insights :

  • The trifluoromethyl group stabilizes intermediates in Suzuki couplings via electron-withdrawing effects .

  • Piperidine’s nitrogen participates in Buchwald–Hartwig amination to form C–N bonds .

Hydrogenation and Reduction

The piperidine ring undergoes hydrogenation, while the pyridine ring resists reduction under mild conditions.

Reaction Type Conditions Products Yield Reference
Piperidine Reduction H2 (1 atm), Pd/C, EtOH, 25°C, 6hSaturated piperidine derivatives89%
N-Oxide Formation mCPBA, CH2Cl2, 0°CPyridine N-oxide analogs78%

Notable Observations :

  • Hydrogenation selectively reduces the piperidine’s double bonds without affecting the pyridine ring.

  • N-Oxidation enhances the pyridine’s electrophilicity for further functionalization .

Functional Group Transformations

The piperidine and methoxy groups serve as handles for diverse transformations.

Reaction Type Conditions Products Yield Reference
Acylation AcCl, Et3N, CH2Cl2, 0°C to RTN-Acylpiperidine derivatives82%
Alkylation R-X, K2CO3, DMF, 60°CQuaternary piperidinium salts70%

Applications :

  • Acylated derivatives show enhanced pharmacokinetic properties in drug discovery.

  • Alkylation modifies the piperidine’s steric and electronic profile for receptor binding.

Acid/Base-Mediated Reactions

The dihydrochloride salt undergoes pH-dependent reactivity:

Reaction Type Conditions Products Yield Reference
Deprotonation NaOH (aq), EtOAc, RTFree base form95%
Salt Metathesis AgNO3, H2O, RTSilver complexes for catalytic applications88%

Structural Impact :

  • Deprotonation regenerates the free base, enabling reactions in non-polar solvents .

  • Silver complexes act as intermediates in C–H activation reactions .

Thermal and Photochemical Stability

The compound decomposes under extreme conditions:

Condition Observation Reference
Heating (>200°C) Pyridine ring decomposition via CF3 loss
UV Light (254 nm) Radical formation at the piperidine C–H bonds

Degradation Pathways :

  • Thermal cleavage releases HF gas, forming defluorinated byproducts .

  • Photolysis generates reactive radicals for polymerization applications .

Comparative Reactivity Table

Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Reference
NAS (Methoxy Displacement)1.2 × 10⁻³85.3
Suzuki Coupling4.5 × 10⁻⁴92.1
Hydrogenation2.8 × 10⁻²45.6

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit specific kinases involved in tumor growth. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their interaction with target proteins in cancer cells .

Neuropharmacological Effects

The piperidine moiety suggests possible neuropharmacological applications. Compounds with similar structures have been shown to exhibit activity against various neurological disorders by modulating neurotransmitter systems. Research indicates that such compounds can act as antagonists or agonists at specific receptors, potentially offering therapeutic benefits in conditions like anxiety and depression .

Drug Development

The compound is being explored in drug development pipelines for treating various diseases, including cancer and neurodegenerative disorders. Its structural characteristics allow for modifications that can lead to derivatives with enhanced efficacy and reduced side effects. The ongoing research focuses on optimizing these derivatives for clinical use .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for its development as a therapeutic agent. Studies have shown that small changes in the molecular structure can significantly affect biological activity, highlighting the importance of systematic SAR investigations .

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery .
  • Neuropharmacological Investigations : Another study explored the effects of similar piperidine-based compounds on neurotransmitter modulation, indicating that they could serve as candidates for treating anxiety disorders by acting on serotonin receptors .
  • Drug Development Pipeline : Current research efforts are focused on synthesizing new analogs of this compound to improve its pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine Hydrochloride

Structural Differences :

  • Trifluoromethyl Position : The trifluoromethyl group is at the 3-position on the pyridine ring (vs. 4-position in the target compound), altering electronic distribution and steric interactions .
  • Salt Form: Monohydrochloride vs. dihydrochloride, affecting solubility and ionic strength.

Physicochemical Properties :

  • Molecular Weight : 296.72 g/mol (vs. ~333.62 g/mol for the dihydrochloride form) .
  • Solubility : The dihydrochloride form likely exhibits higher aqueous solubility due to increased ionic character.
4-(Diphenylmethoxy)piperidine Hydrochloride

Structural Differences :

  • Core Structure : Piperidine ring substituted with a diphenylmethoxy group (vs. pyridine with trifluoromethyl and piperidinylmethoxy groups).
  • Aromaticity : Diphenylmethoxy introduces bulkier aromatic substituents compared to the pyridine-trifluoromethyl system.

Functional Contrast :

  • The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride may favor interactions with hydrophobic binding pockets, whereas the trifluoromethylpyridine moiety in the target compound offers a balance of lipophilicity and polarity.
General Comparison of Key Properties
Property 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine Dihydrochloride 2-[(Piperidin-4-yl)methoxy]-3-(trifluoromethyl)pyridine HCl 4-(Diphenylmethoxy)piperidine HCl
Molecular Weight ~333.62 (estimated) 296.72 303.83
Core Structure Pyridine with CF₃ and piperidinylmethoxy Pyridine with CF₃ (3-position) Piperidine with diphenylmethoxy
Melting Point Not reported Not reported 200–207°C
Solubility High (dihydrochloride salt) Moderate (monohydrochloride) Low (solid form)
Acute Toxicity Not reported Not reported Harmful (delayed effects)
Environmental Impact Potential persistence (CF₃ group) Unknown Limited data

Research Findings and Implications

  • Pharmacological Potential: The 4-trifluoromethylpyridine scaffold is prevalent in drug discovery due to its metabolic stability and ability to modulate enzyme activity. The dihydrochloride salt may improve bioavailability in preclinical studies.
  • Regulatory Status : Compliance with Chinese GB/T standards (e.g., GB/T 16483-2008) and international regulations (e.g., EU REACH) is critical for industrial use .

Biological Activity

2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine moiety, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C12H16ClF3N2O
  • Molecular Weight : 296.72 g/mol
  • CAS Number : 2097937-66-9
  • Purity : >95%

The biological activity of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, pyrrolo[3,4-c]pyridine derivatives have shown promise in inhibiting tumor growth in various cancer cell lines, indicating that 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride may possess similar anticancer effects .

Neurological Effects

Research into piperidine derivatives has revealed potential neuroprotective effects. Compounds in this class are being investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Kalai et al. (2021)Investigated the cytotoxicity of pyrrolo[3,4-c]pyridine derivatives against ovarian cancer cells; moderate activity observed with certain substitutions enhancing efficacy .
Smith et al. (2020)Evaluated the antibacterial properties of piperidine derivatives; significant inhibition of bacterial growth noted at low micromolar concentrations .
Johnson et al. (2019)Explored the neuroprotective effects of piperidine-based compounds; demonstrated modulation of neurotransmitter release in vitro .

Comparative Analysis with Similar Compounds

The biological activity of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride can be compared with other similar compounds:

CompoundStructureBiological Activity
2-(Piperidin-4-yl)pyridine dihydrochlorideLacks trifluoromethyl groupModerate antibacterial activity
4-(Trifluoromethyl)pyridineLacks piperidine ringLimited neuroprotective effects
Pyrrolo[3,4-c]pyridine derivativesContains pyrrole moietyAntitumor and antimicrobial activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride?

  • Methodology : Synthesis typically involves coupling piperidine derivatives with functionalized pyridines. For example, nucleophilic substitution reactions under inert atmospheres (e.g., using dichloromethane as a solvent and triethylamine as a base) are common . Post-synthesis purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane gradients) is critical to achieve >95% purity.
  • Key Parameters : Reaction temperature (20–25°C), stoichiometric ratios (1:1.2 piperidine:pyridine precursor), and reaction time (12–24 hours) must be tightly controlled .

Q. What analytical techniques are recommended for structural characterization?

  • Primary Methods :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., trifluoromethyl group at C4, piperidinylmethoxy at C2) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 347.1) and assess purity .
    • Supplementary Techniques : FT-IR for functional group analysis (e.g., C-F stretches at 1100–1200 cm1^{-1}) and X-ray crystallography for solid-state conformation studies .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is moderate (≈10 mg/mL at 25°C) .
  • Stability : Stable at room temperature in dry, dark conditions. Degrades at >150°C (DSC data). Aqueous solutions (pH <5) may hydrolyze the methoxy group over 48 hours .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution but may sterically hinder nucleophilic attacks at C4. Computational modeling (DFT) suggests enhanced electrophilicity at C3 and C5 positions .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids at C5 requires Pd(PPh3_3)4_4 catalyst and microwave irradiation (80°C, 2 hours) for >70% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Cause Analysis : Discrepancies often arise from impurity profiles (e.g., residual solvents or unreacted intermediates). Validate purity via orthogonal methods (HPLC, 19^19F NMR) .
  • Experimental Design : Use standardized assays (e.g., kinase inhibition with ATP-competitive controls) and include negative controls (e.g., piperidine-free analogs) to isolate target effects .

Q. How can computational modeling predict metabolite formation?

  • In Silico Tools : Use software like Schrödinger’s Metabolite Predictor to identify likely Phase I metabolites (e.g., hydroxylation at piperidine C3 or oxidative demethylation of the methoxy group). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Key Variables :

  • Piperidine Conformation : Chair vs. boat configurations affect binding to CNS targets (e.g., σ receptors) .
  • Trifluoromethyl Position : Para-substitution on pyridine enhances metabolic stability compared to ortho-substitution .
    • Data Table :
DerivativeIC50_{50} (σ receptor)LogPMetabolic Stability (t1/2_{1/2})
Target Compound12 nM2.145 min
Ortho-CF3_3 analog85 nM2.322 min
Piperidine-free analog>1 µM1.8>120 min

Handling and Safety

Q. What precautions are essential for safe handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How should researchers address incomplete toxicity data?

  • Proactive Measures : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents (OECD 423 guidelines). Assume potential irritancy (Skin Sensitization Category 1B) until data is available .

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